![molecular formula C17H15N7O3 B2948612 5-cyclopropyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide CAS No. 2034439-47-7](/img/structure/B2948612.png)
5-cyclopropyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide
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Overview
Description
The compound you’re asking about is a complex organic molecule that contains several heterocyclic rings, including a 1,2,4-oxadiazole and a 1,2,4-triazole . These types of compounds are often synthesized for their potential biological activities .
Physical And Chemical Properties Analysis
The physical and chemical properties of your compound would depend on its specific structure. In general, compounds containing 1,2,4-oxadiazole and 1,2,4-triazole rings can exhibit a wide range of properties due to the presence of multiple nitrogen and oxygen atoms .Scientific Research Applications
Antiviral Research
Compounds with [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been tested for potential antiviral activity against viruses like Herpes simplex .
Synthetic Chemistry
The synthesis of 1,2,4-triazolo and oxadiazole derivatives is a significant area of research in synthetic chemistry due to their potential medicinal applications .
Anti-inflammatory and Analgesic Research
Indole derivatives with similar structural features have shown anti-inflammatory and analgesic activities in biological testing .
Anticancer Research
Oxadiazole derivatives are explored for their anticancer properties due to their ability to interact with various biological targets .
Vasodilator Research
Some oxadiazoles have been investigated for their vasodilator effects which could be beneficial in treating cardiovascular diseases .
Anticonvulsant Research
The oxadiazole moiety is also associated with anticonvulsant activity which could be useful in developing treatments for epilepsy .
Antidiabetic Research
Research into oxadiazole derivatives includes exploring their potential as antidiabetic agents .
Mechanism of Action
Target of Action
The compound contains several structural motifs that are common in bioactive molecules, including a 1,2,4-oxadiazole ring, a 1,2,4-triazole ring, and an isoxazole ring . These motifs are found in a variety of pharmaceuticals and biologically active compounds, suggesting that the compound could interact with a wide range of biological targets.
Mode of Action
The mode of action would depend on the specific biological target(s) of the compound. Many drugs that contain similar structural motifs work by binding to a target protein and modulating its activity . The exact nature of this interaction would depend on the structure of the target protein and the specific functional groups present on the compound.
Biochemical Pathways
Without specific information about the compound’s biological targets, it’s difficult to predict which biochemical pathways it might affect. Compounds containing similar structural motifs have been found to have antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific biological targets and mode of action. Compounds with similar structural motifs have been found to have a wide range of biological activities, as mentioned above .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-cyclopropyl-N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7O3/c1-9-19-17(27-22-9)11-3-2-6-24-14(20-21-15(11)24)8-18-16(25)12-7-13(26-23-12)10-4-5-10/h2-3,6-7,10H,4-5,8H2,1H3,(H,18,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPMLUYOQZHPTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)C4=NOC(=C4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide |
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